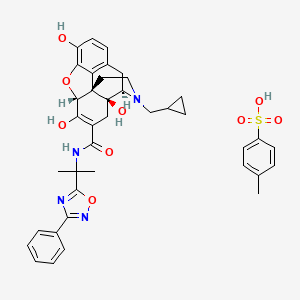

Naldemedine tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naldemedine, also known as S 297995, is a peripherally-selective μ-opioid receptor antagonist under development by Shionogi for the treatment of opioid-induced adverse effects including constipation, nausea, and vomiting. Clinical studies have thus far found it to possess statistically significant effectiveness for these indications and to be generally well-tolerated with predominantly mild to moderate gastrointestinal side effects. No effects indicative of central opioid withdrawal or impact on the analgesic or mydriatic effects of co-administered opioids have been observed.

科学的研究の応用

Brain Distribution and P-gp Interaction

Naldemedine tosylate, primarily known for its role in treating opioid-induced constipation, has shown limited central nervous system effects due to its minimal ability to cross the blood-brain barrier (BBB). A study focusing on its interaction with P-glycoprotein (P-gp) found that the low brain distribution of naldemedine is more likely due to its limited capability to penetrate the BBB rather than being actively effluxed by P-gp. This suggests that naldemedine's brain distribution is not significantly influenced by P-gp inhibitors or functional disorders of P-gp, indicating its primary peripheral action (Watari et al., 2019).

Pharmacologic Effects and Mechanisms

Naldemedine's pharmacological profile has been extensively studied in both in vitro and in vivo models, focusing on its efficacy as a peripherally acting µ-opioid receptor antagonist. These studies have elucidated the drug's mechanism of action, affirming its role in mitigating opioid-induced constipation without influencing central opioid analgesia. The specific targeting of peripheral opioid receptors in the gastrointestinal tract by naldemedine underlines its focused action and minimal central opioid activity (Kanemasa et al., 2019).

Metabolism and Excretion

The metabolic pathways and excretion profiles of naldemedine have been thoroughly investigated. A study utilizing radiolabeled naldemedine demonstrated its rapid absorption and extensive metabolism, primarily to nor-naldemedine. The research indicated a well-tolerated profile with no significant safety concerns, providing insights into the drug's pharmacokinetic behavior (Ohnishi et al., 2019).

Pharmacokinetics in Special Populations

The pharmacokinetics of naldemedine have been assessed in individuals with varying degrees of renal and hepatic impairment. Findings suggest that naldemedine dose adjustments may not be necessary for subjects with any degree of renal impairment or for those with mild to moderate hepatic impairment. This research supports the broader applicability of naldemedine across different patient populations, taking into account individual variations in renal and hepatic function (Fukumura et al., 2019).

Drug-Drug Interactions

Understanding drug-drug interactions is crucial for the safe administration of naldemedine, especially considering its potential interaction with other commonly used medications. Studies focusing on drug-drug interactions have shown that coadministration of naldemedine with P-glycoprotein inhibitors or CYP3A inhibitors can increase naldemedine exposure, while coadministration with a strong CYP3A inducer decreases its exposure. These findings highlight the importance of cautious medication management when naldemedine is used in conjunction with other drugs affecting its transport or metabolic pathways (Fukumura et al., 2020).

特性

CAS番号 |

1345728-04-2 |

|---|---|

製品名 |

Naldemedine tosylate |

分子式 |

C39H42N4O9S |

分子量 |

742.844 |

IUPAC名 |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1 |

InChIキー |

WCYDLROFMZJJLE-RTMHEQJQSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Naldemedine tosylate; Symproic; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)